Cas no 898754-04-6 (3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone)

3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a specialized organic compound featuring a dichlorinated propiophenone backbone substituted with a 2,5-dimethylphenyl group. This structural configuration imparts unique reactivity and selectivity, making it a valuable intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. The presence of dichloro and dimethyl substituents enhances its utility in cross-coupling reactions and as a precursor for further functionalization. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability under standard handling conditions, making it suitable for research and industrial-scale processes requiring precise control over reaction outcomes.
3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone structure
898754-04-6 structure
Product Name:3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
CAS No:898754-04-6
MF:C17H16Cl2O
MW:307.214343070984
MDL:MFCD03843754
CID:871537
PubChem ID:24726366
Update Time:2025-11-01

3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
    • 3',5'-DICHLORO-3-(2,5-DIMETHYLPHENYL)PROPIOPHENONE
    • AKOS016022276
    • 898754-04-6
    • DTXSID30644759
    • MFCD03843754
    • 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
    • MDL: MFCD03843754
    • Inchi: 1S/C17H16Cl2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
    • InChI Key: RTBGKCYCUGKWAJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(CCC1C=C(C)C=CC=1C)=O)Cl

Computed Properties

  • Exact Mass: 306.05800
  • Monoisotopic Mass: 306.0578205g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 5.42570

3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone Related Literature

Additional information on 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Professional Introduction to Compound with CAS No. 898754-04-6 and Product Name: 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

The compound with the CAS number 898754-04-6 and the product name 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of multiple chlorine substituents and a phenyl ring with dimethyl groups contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit potent biological activity. Among these, 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone has emerged as a compound of interest due to its structural features that suggest potential utility in drug design. The dichloro substitution pattern at the 3' and 5' positions enhances the electrophilicity of the molecule, which can be exploited in various synthetic pathways. Additionally, the 2,5-dimethylphenyl group introduces steric hindrance and electronic effects that modulate the compound's reactivity and interactions with biological targets.

One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. Current research indicates that molecules with similar structural motifs may exhibit inhibitory activity against certain enzymes and receptors involved in metabolic disorders and inflammatory conditions. The dichloro-propiophenone core is particularly noteworthy, as it has been shown to interact with biological systems in ways that could lead to novel pharmacological effects. For instance, studies have suggested that such compounds may interfere with key signaling pathways by binding to specific protein targets.

The synthesis of 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The process typically begins with the chlorination of a precursor molecule, followed by functional group transformations that introduce the dimethylphenyl moiety. These synthetic steps are critical for ensuring high yield and purity, which are essential for subsequent biological evaluations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Recent advancements in computational chemistry have further enhanced our understanding of the properties of this compound. Molecular modeling studies have been instrumental in predicting how 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone interacts with biological targets at the molecular level. These simulations have provided insights into binding affinities, enzyme kinetics, and potential side effects, which are crucial for optimizing its therapeutic potential. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.

The biological activity of 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone has been evaluated in several preclinical studies. Initial findings suggest that it may possess inhibitory properties against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Moreover, its structural similarity to known bioactive molecules makes it a promising scaffold for designing next-generation drugs with improved efficacy and reduced toxicity. These preliminary results warrant further investigation into its pharmacological profile.

In conclusion, 3',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (CAS No. 898754-04-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for drug discovery efforts aimed at addressing various human health challenges. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.

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